molecular formula C10H10N2O2 B8658065 Anilinosuccinimide

Anilinosuccinimide

Cat. No. B8658065
M. Wt: 190.20 g/mol
InChI Key: BUXMOFUBRLIEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04757146

Procedure details

A mixture of 1.98 g (7.5 mmol) of the anilinosuccinimide prepared in Example 1 above and 1.96 g (22.5 mmol) of MnO2 in 45 mL of toluene is refluxed for six hours. The mixture is filtered, while hot, and the resulting solid is heated in another 50 mL of boiling toluene and filtered again while hot. Cooling the combined toluene filtrates gives 450 mg of the title product as yellow-orange needles. Concentration of the toluene solution gives another 360 mg; m.p. 228°-233° C. (lit (7) m.p. 230°-230.5° C.).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.96 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH:8]1[CH2:13][C:12](=[O:14])[NH:11][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1.O=[Mn]=O>[NH:1]([C:8]1[C:9](=[O:10])[N:11]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:12](=[O:14])[CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1C(=O)NC(C1)=O
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.96 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
TEMPERATURE
Type
TEMPERATURE
Details
while hot, and the resulting solid is heated in another 50 mL of boiling toluene
FILTRATION
Type
FILTRATION
Details
filtered again while hot
TEMPERATURE
Type
TEMPERATURE
Details
Cooling the combined toluene filtrates

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=CC(=O)N(C1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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